

Introduction: The Role of 2,2-Diphenylpropanoyl Chloride in Advanced Synthesis

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Compound of Interest

Compound Name: 2,2-diphenylpropanoyl Chloride

Cat. No.: B8319721

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2,2-Diphenylpropanoyl chloride (C₁₅H₁₃ClO) is a specialized acyl chloride, a class of organic compounds characterized by their high reactivity and utility as chemical intermediates.[1][2] As derivatives of carboxylic acids, acyl chlorides serve as powerful acylating agents, enabling the formation of esters, amides, and ketones—functional groups that are foundational in the architecture of countless pharmaceutical compounds.[3] The presence of two phenyl groups attached to the α-carbon imparts significant steric bulk and electronic effects, influencing the molecule's reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the known physical properties of **2,2-diphenylpropanoyl chloride**, its synthesis, and detailed protocols for its characterization and safe handling, tailored for professionals in organic synthesis and drug discovery.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of any scientific investigation.

2,2-Diphenylpropanoyl chloride is categorized as an aromatic acid halide.[1] Its core structure consists of a propanoyl chloride backbone with two phenyl substituents on the second carbon.

Molecular Structure Diagram

Caption: Molecular structure of **2,2-diphenylpropanoyl chloride**.

Property	Value	Source(s)
IUPAC Name	2,2-Diphenylpropanoyl chloride	[1]
Synonyms	2,2-Diphenyl-propionyl chloride	[1]
CAS Number	40997-78-2	[1]
Molecular Formula	C ₁₅ H ₁₃ ClO	[1]
Molecular Weight	244.72 g/mol	[1]
Parent Acid	2,2-Diphenylpropanoic acid	[4]
Parent Acid CAS	5558-66-7	

Core Physical Properties and Their Significance

Experimentally determined data for **2,2-diphenylpropanoyl chloride** is not extensively published. However, the properties of acyl chlorides as a class allow for reasoned estimations and highlight the necessary experimental characterization.[2][3][5] Lacking the hydroxyl group of their parent carboxylic acids, acyl chlorides cannot act as hydrogen bond donors, resulting in significantly lower melting and boiling points.[2][3]

Property	Experimental Value	Predicted Behavior & Rationale
Appearance	Not specified	Expected to be a colorless to pale yellow liquid or a low-melting solid, characteristic of many acyl chlorides.[3][6] Fuming in the presence of moist air is highly likely due to reaction with water vapor.[5][6]
Boiling Point	Not specified	Expected to be lower than its parent acid, 2,2-diphenylpropanoic acid (b.p. ~300 °C). The high molecular weight suggests a boiling point likely above 200 °C under atmospheric pressure.
Melting Point	Not specified	Will be significantly lower than the parent acid's melting point of 172-175 °C. The bulky phenyl groups may lead to a crystalline solid structure at room temperature.
Solubility	Not specified	Insoluble in water due to rapid, often violent, hydrolysis.[5][6] It is expected to be soluble in common anhydrous organic solvents such as ethers, chloroform, and dichloromethane.[3]
Density	Not specified	As a chlorinated organic compound, its density is expected to be greater than 1.0 g/cm ³ .

Infrared Spectrum

Not specified

A strong characteristic absorption band is expected near 1750 cm^{-1} , corresponding to the C=O stretch of the acyl chloride functional group.[2]

Reactivity, Handling, and Safety: A Field Perspective

Trustworthiness in handling highly reactive compounds is paramount. **2,2-Diphenylpropanoyl chloride**'s utility is a direct consequence of its reactivity, which also dictates its handling and storage requirements.

- Hydrolysis: The compound reacts vigorously with water and other protic solvents (e.g., alcohols) to form the parent carboxylic acid and hydrogen chloride gas.[5][6][7] This reaction is the source of the fuming appearance and acrid smell in moist air.[5][6] All glassware and solvents must be scrupulously dried before use.
- Nucleophilic Acyl Substitution: This is the primary reaction pathway for acyl chlorides. They react readily with nucleophiles such as amines (to form amides), alcohols (to form esters), and carbanions (to form ketones).[2][3] This high reactivity makes them more versatile than other carboxylic acid derivatives like esters or anhydrides.[3]
- Safety Precautions:
 - Corrosive: Causes severe skin burns and eye damage.[8]
 - Lachrymator: The vapors are irritating to the eyes and mucous membranes.[7]
 - Handling: Always handle in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and gloves resistant to corrosive chemicals.[8][9][10]
 - Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from water and sources of ignition.[9][11] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most reliable and common method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl_2).^{[3][12]} This method is advantageous because the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which simplifies product purification.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2,2-diphenylpropanoyl chloride**.

Step-by-Step Synthesis Methodology

Objective: To convert 2,2-diphenylpropanoic acid to **2,2-diphenylpropanoyl chloride** with high purity.

Materials:

- 2,2-Diphenylpropanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or dichloromethane (optional solvent)
- Round-bottom flask, reflux condenser with a drying tube (CaCl_2 or Drierite), magnetic stirrer, and heating mantle.

Protocol:

- **System Preparation (Causality: Preventing Hydrolysis):** Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. All glassware must be oven- or flame-dried immediately before use to eliminate any adsorbed water, which would readily hydrolyze both the reactant and the product.
- **Reactant Charging:** In the fume hood, charge the flask with 2,2-diphenylpropanoic acid (1.0 eq). Add an excess of thionyl chloride (typically 1.5 to 2.0 eq). A solvent like anhydrous toluene can be used, but thionyl chloride can often serve as both reactant and solvent.
- **Reaction:** Gently heat the mixture to reflux (the boiling point of thionyl chloride is $-79\text{ }^{\circ}\text{C}$) with stirring. The evolution of HCl and SO_2 gas will be observed. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution.
- **Removal of Excess Reagent (Causality: Purity):** Once the reaction is complete, the excess thionyl chloride must be removed as it can interfere with subsequent reactions. This is best accomplished by distillation. If a higher-boiling solvent was used, simple distillation is effective. If no solvent was used, the excess thionyl chloride can be carefully removed under reduced pressure using a rotary evaporator (with appropriate acid traps).
- **Purification (Causality: High-Grade Product):** The crude **2,2-diphenylpropanoyl chloride** is then purified by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the product.
- **Storage:** The final, purified product should be stored in a sealed container under an inert atmosphere to maintain its integrity.

Experimental Protocols for Physical Property Determination

For a novel or sparsely characterized compound, experimental determination of its physical properties is a critical step. The following are standardized, self-validating protocols for key physical properties.

Protocol 1: Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid phase of the compound transitions to a liquid.

- Finely powder a small, dry sample of **2,2-diphenylpropanoyl chloride**.
- Pack the powder into a capillary tube to a height of 2-3 mm.
- Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb.
- Place the assembly in a Thiele tube containing high-boiling mineral oil.
- Heat the side arm of the Thiele tube slowly (1-2 °C per minute) with a Bunsen burner.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting point is the range T_1 - T_2 .

Protocol 2: Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- Place 0.5 mL of the liquid **2,2-diphenylpropanoyl chloride** into a small test tube.
- Invert a small capillary tube (sealed at one end) and place it, open end down, into the test tube.
- Attach the test tube to a thermometer and heat it in a Thiele tube oil bath.
- As the liquid heats, air will bubble out of the inverted capillary. Continue heating until a rapid and continuous stream of bubbles emerges.
- Remove the heat source. The liquid will begin to cool.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Applications in Research and Drug Development

While specific applications of **2,2-diphenylpropanoyl chloride** in commercial drugs are not widely documented, its role as a synthetic intermediate is clear. Acyl chlorides are fundamental building blocks in medicinal chemistry.

- **Prodrug Synthesis:** Many drugs with poor solubility or bioavailability are modified into ester or amide prodrugs to improve their pharmacokinetic profiles.[13] **2,2-Diphenylpropanoyl chloride** is an ideal reagent for attaching the bulky 2,2-diphenylpropanoyl moiety to a parent drug containing a hydroxyl or amino group. This modification can enhance lipophilicity, potentially improving membrane permeability.
- **Scaffold Elaboration:** In drug discovery, chemists synthesize libraries of related compounds to explore structure-activity relationships (SAR).[14] **2,2-Diphenylpropanoyl chloride** allows for the systematic introduction of its unique sterically hindered, lipophilic group onto various molecular scaffolds, enabling researchers to probe the effects of such groups on biological activity. The development of novel therapeutics often involves the strategic use of such reactive intermediates to build molecular complexity and optimize drug properties.[15][16]

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